
4-Chloroisoindoline-1,3-dione
Overview
Description
4-Chloroisoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a chlorine atom at the 4th position distinguishes this compound from other isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroisoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with a primary amine, followed by chlorination. The reaction typically proceeds under mild conditions, with the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxyisoindoline-1,3-dione derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 4-Chloroisoindoline-1,3-dione serves as a critical intermediate in organic synthesis, facilitating the creation of more complex chemical entities. It is utilized in the synthesis of various derivatives that exhibit unique properties due to the presence of the chlorine atom.
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, making it valuable in studying enzyme-ligand interactions. Its derivatives have shown potential in modulating biological pathways relevant to disease mechanisms .
Medicine
- Anticancer Agent : Research indicates that this compound derivatives exhibit significant anticancer activity. For instance, compounds derived from it have been evaluated by the National Cancer Institute (NCI) and demonstrated promising efficacy against various cancer cell lines .
- Neuroprotective Effects : Preliminary studies suggest that isoindoline derivatives can inhibit β-amyloid protein aggregation, a key factor in neurodegenerative diseases like Alzheimer's. This highlights their potential as therapeutic agents for neurological disorders.
Industry
- Dyes and Pigments : The compound is employed in the production of dyes and pigments due to its chemical stability and color properties. It also finds use as an additive in polymers to enhance material properties.
Case Study 1: Anticancer Activity Assessment
In a study conducted by the NCI, various derivatives of this compound were tested against a panel of cancer cell lines. The results indicated an average cell growth inhibition rate of approximately 12.53%, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuroprotective Mechanisms
Research exploring the neuroprotective effects of isoindoline derivatives revealed their capability to modulate dopamine receptors and inhibit harmful protein aggregations associated with neurodegenerative diseases. This study emphasizes the therapeutic potential of these compounds in treating conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of 4-Chloroisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Lacks the chlorine atom at the 4th position.
N-Substituted Isoindoline-1,3-diones: Have different substituents at the nitrogen atom.
Phthalimides: Structurally related but with different functional groups.
Uniqueness: 4-Chloroisoindoline-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other isoindoline-1,3-dione derivatives may not be as effective .
Biological Activity
4-Chloroisoindoline-1,3-dione is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound (C₈H₅ClN₂O₂) is characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, along with a chlorine atom at the 4th position. This specific substitution pattern enhances its electrophilic reactivity and biological activity compared to other isoindoline derivatives.
The compound exhibits various biological activities primarily through its interaction with cellular targets:
- Dopamine Receptor Modulation : It has been shown to interact with the dopamine receptor D2, which is crucial for neurotransmission and has implications in neurodegenerative diseases.
- Inhibition of β-Amyloid Aggregation : this compound has demonstrated the ability to inhibit the aggregation of β-amyloid proteins, a hallmark of Alzheimer's disease.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a pivotal role in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Anticancer Properties
Studies have indicated that this compound can induce apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies suggest efficacy against a range of bacterial strains, indicating potential as a new antimicrobial agent.
In Vivo Studies
In animal models, this compound has shown promising results in reversing parkinsonism induced by neurotoxic agents. This effect is attributed to its ability to enhance dopaminergic signaling.
Pharmacokinetics
In silico studies have predicted favorable pharmacokinetic properties for this compound, including good absorption and bioavailability. Such characteristics are essential for its potential development as a therapeutic agent.
Comparative Analysis
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₈H₅ClN₂O₂ | Exhibits unique electrophilic reactivity; dopamine receptor modulation |
Isoindoline-1,3-dione | C₈H₅N₂O₂ | Lacks chlorine substitution; less reactive |
N-Substituted Isoindoline Derivatives | Varies | Different substituents affecting biological activity |
Q & A
Q. Basic: What are the common synthetic routes for 4-chloroisoindoline-1,3-dione derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation reactions between 4-chlorophthalic anhydride and primary amines. For example, solvent-free thermal methods (heating at 150–180°C) are effective for generating derivatives like 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, yielding ~42% after recrystallization from ethanol . Optimization strategies include:
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in DMF/K₂CO₃ systems for N-alkylation .
- Microwave-assisted synthesis : Reduces reaction time and enhances purity under controlled temperature (e.g., 100°C for 30 minutes) .
- Purification : Column chromatography (ethyl acetate/hexane) or slow evaporation from DMSO/ethanol ensures high-purity crystals for structural studies .
Q. Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.93–7.35 ppm and tert-butyl groups at δ 1.36 ppm) .
- HR-MS : Validates molecular formulas (e.g., [M+H]⁺ at 314.0947 for C₁₈H₁₆ClNO₂) .
- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–Cl = 1.73 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds with d = 2.52 Å) .
- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., π-π stacking in crystal lattices) .
Q. Advanced: How does crystal structure analysis (XRD) inform the molecular conformation and intermolecular interactions of this compound derivatives?
Methodological Answer:
XRD reveals:
- Planarity : The isoindoline-1,3-dione core and substituent groups (e.g., quinolinyl) adopt near-coplanar conformations, enhancing π-π stacking (centroid distances: 3.82 Å) .
- Hydrogen Bonding : C–H⋯O and C–H⋯Cl interactions stabilize crystal packing (e.g., Uiso values < 0.06 Ų for Cl1 in 4-chloro-2-(quinolin-8-yl) derivatives) .
- Thermal Parameters : Displacement ellipsoids (e.g., Ueq = 0.044–0.070 Ų) indicate rigidity in the dione ring system .
Table 1: Key Crystallographic Parameters
Parameter | Value (Example) | Source |
---|---|---|
Space Group | Orthorhombic (Pbca) | |
Bond Length (C–Cl) | 1.73 Å | |
Dihedral Angle (A/B) | 0.83° | |
Centroid Distance (π-π) | 3.82 Å |
Q. Advanced: What methodologies are employed to evaluate the biological activity and toxicity of novel this compound analogs?
Methodological Answer:
- In Vitro Assays : Antiproliferative activity against cancer cell lines (e.g., MDA-MB-231) via MTT assays, with IC₅₀ values calculated using dose-response curves .
- In Vivo Models : Acute toxicity studies in rodents classify derivatives into toxicity classes (e.g., Class 5: "practically non-toxic" for 2-([{4-nitrophenyl}imino]methyl) derivatives) .
- Computational Tools : GUSAR software predicts toxicity profiles (LD₅₀) and guides dosage selection .
Q. Advanced: How can researchers address discrepancies in reported bioactivity data for structurally similar isoindoline-1,3-dione derivatives?
Methodological Answer:
- Cross-Study Validation : Compare IC₅₀ values under standardized conditions (e.g., cell line passage number, incubation time). For example, antiviral activity varies with substituent electronegativity .
- Structural Benchmarking : Use XRD or DFT calculations to confirm if reported bioactivities align with molecular conformations (e.g., planarity vs. non-planar derivatives) .
- Meta-Analysis : Pool data from multiple studies (e.g., antibacterial vs. anticancer activities) to identify substituent-activity trends .
Q. Basic: What are the key considerations in designing derivatives of this compound for enhanced pharmacological properties?
Methodological Answer:
- Substituent Selection : Electron-withdrawing groups (e.g., -CF₃) improve lipophilicity and metabolic stability .
- Bioisosteric Replacement : Replace chlorine with fluorine to modulate toxicity without losing activity .
- Hybrid Scaffolds : Conjugation with quinoline or indole moieties enhances target specificity (e.g., 8-aminoquinoline hybrids show dual antiviral/antibacterial action) .
Properties
IUPAC Name |
4-chloroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOAEMIYHVGWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282645 | |
Record name | 4-chloroisoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-30-6 | |
Record name | 51108-30-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloroisoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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